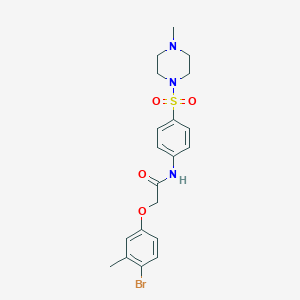
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24BrN3O4S and its molecular weight is 482.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, known by its CAS number 816460-78-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H24BrN3O4S
- Molar Mass : 482.39 g/mol
- Structure : The compound features a brominated phenoxy group and a sulfonamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the piperazine ring is significant as it enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of piperazine have demonstrated inhibitory effects on human acetylcholinesterase and other relevant enzymes .
- Cell Signaling Modulation : It may modulate key signaling pathways that are crucial in tumorigenesis. The bromine and methyl substituents on the phenyl ring influence its binding affinity to these targets, potentially leading to altered cell signaling and growth inhibition.
Antiproliferative Activity
A significant area of research has focused on the antiproliferative effects of this compound against various cancer cell lines. A study evaluated its efficacy against three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT-29 | 5.0 | Moderate inhibition |
| M21 | 3.5 | Strong inhibition |
| MCF7 | 4.0 | Significant inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits promising antiproliferative activity, particularly against skin melanoma cells .
Case Studies
- Study on Cancer Cell Lines :
- In Vivo Studies :
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S/c1-15-13-17(5-8-19(15)21)28-14-20(25)22-16-3-6-18(7-4-16)29(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQSRWFPJYQFOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














